Hydrophobic Interaction Potential vs. Des-Phenylsulfonyl Core Analog
The target compound incorporates a cyclohex-3-en-1-yl group, contributing significantly to its hydrophobic surface area. The calculated SlogP for the target compound is 2.89 [1]. In contrast, the des-phenylsulfonyl analog 'Cyclohex-3-en-1-yl(pyrrolidin-1-yl)methanone' (CAS 52736-57-9) has a computed XLogP3-AA of 1.7 [2]. The increase of 1.19 LogP units indicates a considerably higher lipophilicity for the target compound, which is expected to translate into enhanced occupancy of hydrophobic pockets in targets such as the RORγt ligand-binding domain, as demonstrated by structurally related phenyl pyrrolidine sulfones [3].
| Evidence Dimension | Lipophilicity (Hydrophobic Interaction Potential) |
|---|---|
| Target Compound Data | SlogP: 2.89 |
| Comparator Or Baseline | Cyclohex-3-en-1-yl(pyrrolidin-1-yl)methanone (CAS 52736-57-9) XLogP3-AA: 1.7 |
| Quantified Difference | +1.19 LogP units |
| Conditions | Computed physicochemical properties |
Why This Matters
Procurement of the phenylsulfonyl compound over the simpler analog is essential for projects requiring higher logP for target engagement, as this ~1.2 LogP increase matters for hydrophobic pocket occupancy.
- [1] MMsINC Database. Physicochemical properties for C18H21NO3S. University of Padua. View Source
- [2] PubChem. Compound Summary for CID 304100, 'Cyclohex-3-en-1-yl(pyrrolidin-1-yl)methanone'. View Source
- [3] Duan, J. J. W., et al. J. Med. Chem. 2019, 62, 22, 10294-10315. View Source
